molecular formula C21H18N6O2S B14634173 N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine CAS No. 57142-59-3

N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14634173
CAS No.: 57142-59-3
M. Wt: 418.5 g/mol
InChI Key: WLOHFSANDZEPTH-UHFFFAOYSA-N
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Description

N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a triazine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 4-(benzenesulfonyl)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazine derivatives .

Scientific Research Applications

N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory effect on carbonic anhydrase enzymes is attributed to the binding of the sulfonyl group to the active site of the enzyme, thereby blocking its activity. This interaction disrupts the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to the combination of the benzenesulfonyl group and the triazine core, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Properties

CAS No.

57142-59-3

Molecular Formula

C21H18N6O2S

Molecular Weight

418.5 g/mol

IUPAC Name

2-N-[4-(benzenesulfonyl)phenyl]-4-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H18N6O2S/c22-19-25-20(23-15-7-3-1-4-8-15)27-21(26-19)24-16-11-13-18(14-12-16)30(28,29)17-9-5-2-6-10-17/h1-14H,(H4,22,23,24,25,26,27)

InChI Key

WLOHFSANDZEPTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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